molecular formula C19H30N2O2 B11358857 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide

Cat. No.: B11358857
M. Wt: 318.5 g/mol
InChI Key: SKGQZLVLNQNTAE-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide is a synthetic compound with a complex molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:

    Formation of the Cyclohexylamine Derivative: This involves the reaction of cyclohexylamine with formaldehyde and dimethylamine to form the intermediate compound.

    Coupling with Propoxybenzoyl Chloride: The intermediate is then reacted with propoxybenzoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Batch Processing: Using large reactors to mix the reactants under controlled temperatures and pressures.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: Interaction with G-protein coupled receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its unique binding affinity and reactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-propoxybenzamide

InChI

InChI=1S/C19H30N2O2/c1-4-14-23-17-11-7-6-10-16(17)18(22)20-15-19(21(2)3)12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-15H2,1-3H3,(H,20,22)

InChI Key

SKGQZLVLNQNTAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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